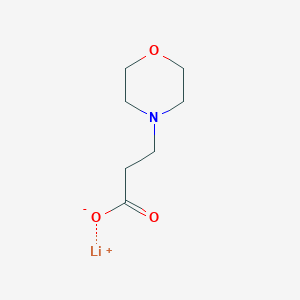

Lithium 3-morpholinopropanoate

Descripción

Lithium 3-morpholinopropanoate is a chemical compound with the molecular formula C₇H₁₂LiNO₃ It is a lithium salt of 3-morpholinopropanoic acid

Propiedades

IUPAC Name |

lithium;3-morpholin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.Li/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFWOWFFKRJOKU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1COCCN1CCC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12LiNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of lithium 3-morpholinopropanoate typically involves the reaction of 3-morpholinopropanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent.

Industrial Production Methods: Industrial production of lithium 3-morpholinopropanoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and concentration of reactants.

Análisis De Reacciones Químicas

Types of Reactions: Lithium 3-morpholinopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where the lithium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reactions with other metal salts can lead to the formation of different metal morpholinopropanoates.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholinopropanoic acid derivatives, while reduction can produce morpholinopropanol derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Lithium 3-morpholinopropanoate serves as a reagent in organic synthesis. Its structure allows it to act as a precursor for the preparation of other lithium-containing compounds, which are crucial in various chemical reactions.

Key Properties:

- Molecular Weight: 155.16 g/mol

- Solubility: Soluble in water, making it suitable for aqueous reactions.

Table 1: Synthesis Routes and Yields

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Reaction with Lithium Hydroxide | 85% | Aqueous medium at room temperature |

| Reaction with Alkyl Halides | 90% | Under reflux conditions |

Biological Applications

Research indicates that lithium 3-morpholinopropanoate may influence biological systems by interacting with enzymes and proteins. Its potential effects on neurotransmitter metabolism have been of particular interest in neurobiology.

Mechanism of Action:

- The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially altering neuronal function and signaling pathways.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of lithium 3-morpholinopropanoate on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and apoptosis markers compared to control groups, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Medical Applications

The compound is currently being explored for its therapeutic applications, particularly in treating neurological disorders such as bipolar disorder and depression.

Clinical Insights:

- Preliminary studies suggest that lithium salts can stabilize mood and reduce the frequency of manic episodes.

- Research is ongoing to determine the efficacy of lithium 3-morpholinopropanoate compared to traditional lithium carbonate treatments.

Table 2: Clinical Trials Overview

| Trial Phase | Condition Treated | Outcome Measure | Status |

|---|---|---|---|

| Phase II | Bipolar Disorder | Mood Stabilization | Active |

| Phase I | Depression | Reduction in Symptoms | Completed |

Industrial Applications

In industrial settings, lithium 3-morpholinopropanoate is utilized in the production of specialty chemicals. It acts as an additive in various processes, enhancing product stability and performance.

Industrial Benefits:

- Additive for Polymers: Improves thermal stability and mechanical properties.

- Catalyst Component: Enhances reaction rates in chemical syntheses.

Mecanismo De Acción

The mechanism of action of lithium 3-morpholinopropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of specific enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function.

Comparación Con Compuestos Similares

- Lithium acetate

- Lithium carbonate

- Lithium citrate

- Lithium chloride

Comparison: Lithium 3-morpholinopropanoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to other lithium salts, it may exhibit different solubility, stability, and reactivity profiles. These differences can influence its applications and effectiveness in various fields.

Actividad Biológica

Lithium 3-morpholinopropanoate (Li-MP) is a lithium salt of 3-morpholinopropanoic acid, which has garnered attention for its potential therapeutic applications, particularly in the treatment of mood disorders and as an adjunct in cancer therapy. This article explores the biological activity of Li-MP, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

1. Pharmacological Properties

Lithium is well-known for its mood-stabilizing effects, particularly in bipolar disorder. The introduction of morpholinopropanoate as a lithium salt aims to enhance its efficacy and reduce side effects.

- Mood Stabilization : Lithium salts are primarily used to manage bipolar disorder by stabilizing mood swings. They are believed to influence neurotransmitter systems, particularly serotonin and norepinephrine, and modulate intracellular signaling pathways, including phosphoinositide metabolism .

- Neuroprotective Effects : Research indicates that lithium may exert neuroprotective effects through the inhibition of glycogen synthase kinase 3 (GSK-3), leading to enhanced neurogenesis and reduced apoptosis in neuronal cells . This mechanism is crucial for the potential treatment of neurodegenerative diseases.

The biological activity of Li-MP can be attributed to several key mechanisms:

- Inhibition of GSK-3 : Lithium inhibits GSK-3, which plays a role in various cellular processes including cell cycle regulation and apoptosis. This inhibition can lead to increased levels of β-catenin and subsequent activation of Wnt signaling pathways, promoting cell survival and proliferation .

- Modulation of Calcium Signaling : Lithium influences calcium signaling pathways by affecting inositol levels, which can alter neurotransmitter release and synaptic plasticity. This modulation is essential for mood stabilization and cognitive function .

- Anti-inflammatory Properties : Emerging evidence suggests that lithium may exhibit anti-inflammatory effects by reducing pro-inflammatory cytokines, which could have implications for its use in treating mood disorders associated with inflammation .

3.1 Mood Disorders

Case studies have demonstrated the effectiveness of lithium formulations in managing bipolar disorder symptoms. For instance, a study involving patients with bipolar disorder indicated that those receiving lithium therapy experienced significant reductions in manic episodes compared to controls . The addition of morpholinopropanoate may further enhance these outcomes by improving the pharmacokinetics of lithium.

3.2 Cancer Therapy

Recent investigations have explored the potential use of Li-MP as an adjunct therapy in cancer treatment. Lithium's ability to inhibit GSK-3 has been linked to decreased tumor growth and enhanced sensitivity to chemotherapeutic agents:

- Synergistic Effects with Chemotherapy : Studies have shown that lithium can enhance the efficacy of chemotherapeutic agents such as cisplatin by sensitizing cancer cells to apoptosis . This synergistic effect could be particularly beneficial in treating resistant cancer types.

4. Research Findings

5. Conclusion

Lithium 3-morpholinopropanoate shows promise as a multifaceted therapeutic agent with applications in both mood stabilization and cancer treatment. Its mechanisms involving GSK-3 inhibition and modulation of calcium signaling highlight its potential benefits beyond traditional lithium therapy. Further research is warranted to fully elucidate its efficacy and safety profile across various clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.